4-Bromo-2-iodobenzaldehyde
Overview
Description
4-Bromo-2-iodobenzaldehyde is an organohalogen compound with the molecular formula C7H4BrIO. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 4 and 2 on the benzene ring are replaced by bromine and iodine atoms, respectively. This compound is a valuable intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-2-iodobenzaldehyde can be synthesized through various methods. One common approach involves the halogenation of benzaldehyde derivatives. For instance, starting with 4-bromobenzaldehyde, iodination can be achieved using iodine and an oxidizing agent like sodium iodate under acidic conditions . Another method involves the direct bromination and iodination of benzaldehyde using appropriate halogenating agents .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale halogenation reactions. These processes are optimized for yield and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient heat management .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-iodobenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It participates in cross-coupling reactions such as Suzuki and Sonogashira couplings, forming carbon-carbon bonds with other aromatic compounds.
Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol under suitable conditions.
Common Reagents and Conditions:
Suzuki Coupling: Typically uses palladium catalysts and bases like potassium carbonate in an organic solvent.
Sonogashira Coupling: Involves palladium and copper catalysts with an amine base in an inert atmosphere.
Major Products Formed:
Suzuki Coupling: Produces biaryl compounds.
Sonogashira Coupling: Forms alkynyl-substituted aromatic compounds.
Properties
IUPAC Name |
4-bromo-2-iodobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrIO/c8-6-2-1-5(4-10)7(9)3-6/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFFYPBIPKMTEEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrIO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261470-87-4 | |
Record name | 4-Bromo-2-iodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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